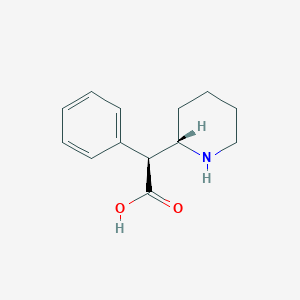
L-苏旋-利他能酸
描述
L-threo-Ritalinic Acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl group attached to the alpha carbon of an acetic acid moiety, which is further substituted with a piperidinyl group
科学研究应用
L-threo-Ritalinic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
L-threo-Ritalinic Acid, also known as (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of this compound are the dopamine and noradrenaline transporters, where it acts as a reuptake inhibitor .
Mode of Action
L-threo-Ritalinic Acid inhibits the reuptake of dopamine and noradrenaline by blocking their transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, it protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .
Biochemical Pathways
The compound is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite phenyl-2-piperidine acetic acid . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively .
Pharmacokinetics
L-threo-Ritalinic Acid is extensively metabolized in the liver by CES1A1 enzymes . The CES1A1, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring L-threo-enantiomer over D-threo-enantiomer, which logically has a longer half-life . The compound’s binding to plasma proteins is low (10%-33%) .
Result of Action
The inhibition of dopamine and noradrenaline reuptake by L-threo-Ritalinic Acid leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission, which can help alleviate symptoms in conditions like attention-deficit/hyperactivity disorder (ADHD) .
Action Environment
The action, efficacy, and stability of L-threo-Ritalinic Acid can be influenced by various environmental factors. For instance, the presence of ethanol can lead to the compound undergoing transesterification to produce ethylphenidate, which is also pharmacologically active . Furthermore, individual variability in the dose-response has been observed, which is predominantly pharmacokinetic .
生化分析
Biochemical Properties
L-threo-Ritalinic Acid is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This process involves interactions with enzymes and other biomolecules, which contribute to the compound’s role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of L-threo-Ritalinic Acid primarily involves its conversion from methylphenidate via enzymatic hydrolysis . This process includes binding interactions with the enzyme CES1A1 and potentially leads to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, L-threo-Ritalinic Acid has been observed to have a half-life of 3–4 hours This suggests that the compound is relatively stable over time
Metabolic Pathways
L-threo-Ritalinic Acid is involved in the metabolic pathway of methylphenidate, where it is formed as a major metabolite . This process involves the enzyme CES1A1 and potentially interacts with other enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Ritalinic Acid typically involves the following steps:
Formation of the Phenylacetic Acid Derivative: The starting material, phenylacetic acid, is subjected to a series of reactions to introduce the piperidinyl group.
Introduction of the Piperidinyl Group: This step involves the use of reagents such as piperidine and appropriate catalysts to facilitate the substitution reaction.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of L-threo-Ritalinic Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
L-threo-Ritalinic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: A simpler analog without the piperidinyl group.
Piperidine: A related compound with a similar piperidinyl structure but lacking the phenylacetic acid moiety.
Phenylalanine: An amino acid with a phenyl group and an amino acid backbone.
Uniqueness
L-threo-Ritalinic Acid is unique due to the combination of the phenyl and piperidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314194 | |
| Record name | L-threo-Ritalinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129389-68-0 | |
| Record name | L-threo-Ritalinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-threo-Ritalinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is L-threo-Ritalinic Acid analyzed in biological samples?
A1: A novel high-performance liquid chromatography (HPLC) method was developed to quantify enantiomeric ritalinic acid (RA), the metabolite of d-,l-threo-methylphenidates (MPH), in human plasma and enzyme buffer solution. [] This method utilizes an α1-acid glycoprotein column with a mobile phase of 0.4% (v/v) acetic acid solution containing 0.1% (v/v) dimethyloctylamine (pH 3.4). [] This method allows researchers to study the differential metabolism of d- and l-threo-methylphenidate enantiomers.
Q2: Why is the distinction between D- and L-threo-Ritalinic Acid important in research?
A2: Research has shown that the esterase in human plasma metabolizes d-MPH faster than l-MPH. [] This difference in metabolism suggests that the enantiomers of threo-methylphenidate (and consequently, their respective ritalinic acid enantiomers) may have different pharmacokinetic profiles and potentially different pharmacological effects. Therefore, studying the individual enantiomers, such as L-threo-Ritalinic Acid, can provide valuable insights into the drug's mechanism of action and therapeutic efficacy.
Q3: What is the significance of radiolabeling L-threo-methylphenidate with Carbon-11?
A3: Carbon-11 labeled dl-threo-methylphenidate, commonly known as Ritalin, is used in Positron Emission Tomography (PET) to study presynaptic dopaminergic neurons. [] This technique allows researchers to visualize and quantify the distribution and kinetics of the drug in the brain, providing crucial information about its interaction with the dopamine transporter and its role in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

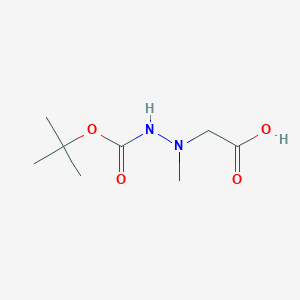

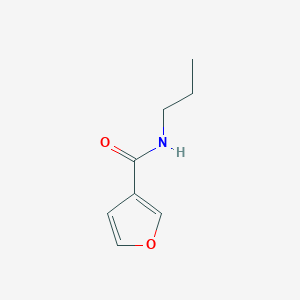

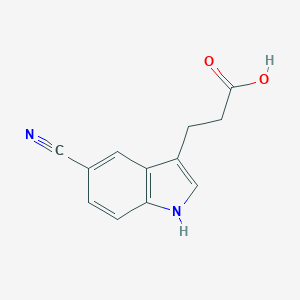

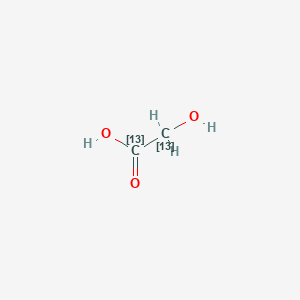




![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
